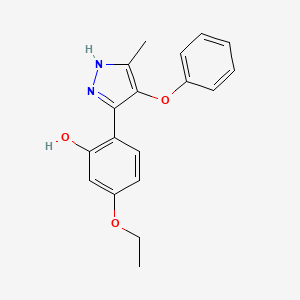

5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

Description

5-Ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is a phenolic compound featuring a pyrazole core substituted with methyl, phenoxy, and ethoxy groups. Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules.

Properties

IUPAC Name |

5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-22-14-9-10-15(16(21)11-14)17-18(12(2)19-20-17)23-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJZVJFTFUADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=CC=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-4-phenoxy-1H-pyrazole with 5-ethoxy-2-hydroxybenzaldehyde under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced phenolic compounds.

Substitution: Formation of alkylated phenols.

Scientific Research Applications

5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Pyrazole-Phenol Derivatives

Key structural analogs include:

- 5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol (C₁₆H₁₄N₂O₃): Differs by a methoxy group instead of ethoxy at the 5-position. This substitution reduces lipophilicity (logP ≈ 2.8 vs. 3.2 for the ethoxy analog), impacting solubility and membrane permeability .

- 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one (C₁₈H₁₆FN₂O₂): Replaces the phenolic hydroxyl with a ketone and introduces a fluorophenyl group, enhancing crystallinity due to halogen-mediated packing interactions .

Key Observations :

- Ethoxy vs. Methoxy : Ethoxy increases hydrophobicity, favoring blood-brain barrier penetration but reducing solubility. Methoxy derivatives are more water-soluble, making them preferable for formulations requiring high bioavailability .

- Phenolic vs. Ketone Groups: The phenolic hydroxyl in the target compound enables hydrogen bonding (e.g., O–H···N/O interactions), critical for stabilizing crystal structures . Ketone-containing analogs (e.g., fluorophenyl-pyrazolone) exhibit stronger dipole interactions, enhancing thermal stability .

Crystallography and Hydrogen Bonding

- Hydrogen-bond networks: The phenolic hydroxyl and pyrazole nitrogen act as donors/acceptors, forming R₂²(8) graph-set motifs, which stabilize molecular packing .

- Comparison with analogs : Methoxy analogs exhibit weaker hydrogen bonding due to the absence of an –OH group, while bromothiophene derivatives leverage Br···π interactions for lattice stabilization .

Biological Activity

5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C21H24N2O3

- Molecular Weight : 352.43 g/mol

- IUPAC Name : this compound

This structure features a phenolic core substituted with an ethoxy group and a pyrazole moiety, which is indicative of its potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals.

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease research.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with various molecular targets due to its structural components:

- Phenolic Group : The presence of the phenolic group suggests potential interactions with enzymes involved in oxidative stress and inflammation.

- Pyrazole Moiety : This part of the molecule may engage with receptors or pathways associated with cellular signaling and immune response modulation.

Data Table: Biological Activities

Case Studies and Research Findings

- Antioxidant Study : A study evaluated the DPPH radical-scavenging activity of various phenolic compounds, including derivatives similar to this compound. Results showed significant antioxidant capacity, suggesting potential neuroprotective effects against oxidative stress-related disorders .

- Anti-inflammatory Research : In vitro studies indicated that compounds with similar structures could inhibit the production of pro-inflammatory mediators in macrophages, highlighting their potential as anti-inflammatory agents .

- Antimicrobial Efficacy : Research conducted on related pyrazole derivatives demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that 5-ethoxy derivatives might also exhibit similar properties.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol?

Answer:

The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones to form the pyrazole ring .

- Etherification : Introducing the ethoxy and phenoxy groups via nucleophilic substitution or Ullmann-type coupling under basic conditions (e.g., KOH/ethanol) .

- Purification : Recrystallization from ethanol or chromatography to isolate the product .

Key reagents include phenylhydrazine, substituted phenols, and catalysts like glacial acetic acid . Monitoring via TLC (e.g., silica gel, hexane/ethyl acetate) ensures reaction completion .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Critical techniques include:

- NMR Spectroscopy :

- 1H NMR: Peaks at δ 10–12 ppm confirm phenolic -OH; pyrazole protons appear as singlets (δ 6–8 ppm) .

- 13C NMR: Signals for ethoxy (-OCH2CH3) carbons at δ 60–70 ppm and aromatic carbons at δ 110–160 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) and fragmentation patterns validate the molecular formula .

- IR Spectroscopy : Stretching frequencies for -OH (~3200 cm⁻¹), C-O (1250 cm⁻¹), and C=N (1600 cm⁻¹) confirm functional groups .

Advanced: What crystallographic strategies resolve hydrogen bonding and molecular packing in this compound?

Answer:

- Data Collection : High-resolution X-ray diffraction (e.g., Mo-Kα radiation) is used for single-crystal analysis .

- Refinement with SHELXL :

- Hydrogen Bond Analysis : Graph set theory (e.g., Etter’s notation) identifies motifs like D(2) (two donor-acceptor pairs) for O-H···N interactions .

Advanced: How can reaction yields be optimized during pyrazole ring formation?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while ethanol minimizes side reactions .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate cyclocondensation by protonating carbonyl groups .

- Temperature Control : Reflux (~80°C) balances kinetics and thermodynamics, avoiding decomposition .

- Workup : Acidification (HCl) precipitates the product, improving yield .

Advanced: How are discrepancies between computational and experimental spectroscopic data resolved?

Answer:

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles from crystallography .

- Tautomerism Analysis : Assess potential keto-enol equilibria via variable-temperature NMR or IR .

- Solvent Effects : Simulate solvent interactions (e.g., PCM models) to align theoretical and experimental chemical shifts .

Advanced: What intermolecular forces govern crystal packing, and how are they quantified?

Answer:

- Hydrogen Bonding : O-H···N bonds (2.6–2.8 Å) and C-H···π interactions (3.0–3.5 Å) dominate .

- π-π Stacking : Dihedral angles between aromatic rings (e.g., 16–50°) indicate face-to-face or edge-to-face interactions .

- Graph Set Analysis : Classify motifs (e.g., R₂²(8) for cyclic dimers) to map supramolecular architecture .

Advanced: What mechanistic insights explain regioselectivity in pyrazole substitution?

Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) direct substitution to the para position via resonance stabilization .

- Steric Hindrance : Bulky substituents (e.g., phenoxy) favor less hindered positions .

- Kinetic vs. Thermodynamic Control : High-temperature reflux favors thermodynamically stable products, while low temps favor kinetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.